molecular formula C17H16ClN5O B2520065 1-(2-chlorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448077-59-5

1-(2-chlorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2520065
CAS No.: 1448077-59-5
M. Wt: 341.8
InChI Key: JPQLKOYXDLAPIN-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the pyridine ring: The pyrazole derivative can be further reacted with a pyridine derivative through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the urea linkage: The final step involves the reaction of the chlorophenyl isocyanate with the pyrazole-pyridine intermediate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal transduction pathways: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(2-chlorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

Uniqueness

1-(2-chlorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-13-5-1-2-6-14(13)21-17(24)20-10-12-23-11-8-16(22-23)15-7-3-4-9-19-15/h1-9,11H,10,12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQLKOYXDLAPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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